Home > Products > Screening Compounds P104482 > N-cyclopropyl-2-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide
N-cyclopropyl-2-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide -

N-cyclopropyl-2-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide

Catalog Number: EVT-4576748
CAS Number:
Molecular Formula: C18H20N2O3S
Molecular Weight: 344.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol- 3-yl]methyl]-3-methoxy-N-[(2-methyl-phenyl)sulfonyl]benzamide (ZENECA ZD3523)

Compound Description: This compound is a potent, orally active leukotriene receptor antagonist. It exhibits a Ki of 0.42 nM for displacement of [3H]LTD4 on guinea pig lung membranes, a pKB of 10.13 +/- 0.14 versus LTE4 on guinea pig trachea, and an oral ED50 of 1.14 μmol/kg opposite LTD4-induced bronchoconstriction in guinea pigs. [] The R enantiomer (38p) was found to be modestly more potent than the S enantiomer (38o). []

methyl 3-(2-quinolinylmethoxy)benzeneacetohydroxamate (Wy-48,422)

Compound Description: Wy-48,422 is a potent inhibitor of LTD4-induced bronchoconstriction with an oral ED50 of 7.9 mg/kg. [] It also orally inhibited ovalbumin-induced bronchoconstriction in the guinea pig with an ED50 of 3.6 mg/kg. [] In vitro, Wy-48,422 produced a pKB value of 6.08 against LTD4-induced contraction of isolated guinea pig trachea. []

Relevance: Although Wy-48,422 belongs to the hydroxamic acid series and N-cyclopropyl-2-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide belongs to the sulfonamide series, both are derived from the common scaffold of N-[(arylmethoxy)phenyl] compounds and were investigated as LTD4 antagonists. [] The shared exploration of these compounds as LTD4 antagonists, despite their structural differences, highlights their possible engagement with similar biological pathways.

N-[(4-methylphenyl)sulfonyl]-3-(2-quinolinylmethoxy)-benzamide (Wy-49,353)

Compound Description: This compound is a potent LTD4 antagonist, exhibiting oral inhibition of both LTD4- and ovalbumin-induced bronchoconstriction with ED50s of 0.4 and 20.2 mg/kg, respectively. [] It produced a pKB value of 7.78 against LTD4-induced contraction of isolated guinea pig trachea. []

Relevance: Wy-49,353 is structurally very similar to N-cyclopropyl-2-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide. Both compounds belong to the sulfonyl carboxamide series and share the core benzamide structure substituted with a (4-methylphenyl)sulfonyl moiety. [] This strong structural similarity suggests they may have comparable pharmacological properties and target similar biological pathways.

2-[[3-(1H-tetrazol-5-ylmethyl)phenoxy]methyl]quinoline (Wy-49,451)

Compound Description: Wy-49,451 is a potent LTD4 antagonist with inhibitory ED50s of 3.0 mg/kg versus LTD4 and 17.5 mg/kg versus ovalbumin. [] It produced a pKB value of 6.70 in the isolated guinea pig trachea. []

Relevance: Although structurally distinct from N-cyclopropyl-2-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide, Wy-49,451 is included in this list due to its classification within the N-[(arylmethoxy)phenyl] compounds explored as LTD4 antagonists. [] This shared focus on LTD4 antagonism suggests that despite differences in specific functional groups, both compounds may interact with similar targets within the leukotriene pathway.

Venetoclax

Compound Description: Venetoclax is a potent BCL-2 inhibitor used for the treatment of several blood cancers. [] It undergoes oxidative stress degradation, leading to the formation of two potential impurities, Venetoclax N-oxide (VNO) and Venetoclax hydroxylamine impurity (VHA). []

Venetoclax N-oxide (VNO)

Compound Description: VNO is a potential oxidative impurity of Venetoclax, formed during its oxidative stress degradation. [] It can undergo [, ] Meisenheimer rearrangement to form Venetoclax hydroxylamine impurity (VHA). []

Venetoclax hydroxylamine impurity (VHA)

Compound Description: VHA is a potential oxidative impurity of Venetoclax, formed through [, ] Meisenheimer rearrangement of Venetoclax N-oxide (VNO) during oxidative stress degradation. []

4-chloro-3-({[(substitutedamino)carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide derivatives

Compound Description: This series of compounds are indapamide derivatives synthesized as potential pro-apoptotic anticancer agents. One specific compound, 4-chloro-3-({[(4-chlorophenyl)amino)carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide (SGK 266) demonstrated the highest proapoptotic activity against melanoma cell lines MDA–MB-435. []

N-{3-[(Aryl-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamides

Compound Description: These compounds are synthesized by reacting N-(4-oxocyclohexa-2,5-diene-1-ylidene)arylsulfonamides with N-chloramides. [] They are susceptible to hydrochlorination and hydrobromination, resulting in the addition of halogen atoms to the quinoid ring. []

4-(4-methylpiperazin-1-ylmethyl)-N-[4-methyl-3(4-pyridin-3-yl)pyrimidin-2-yl-amino)phenyl]-benzamide

Compound Description: This compound acts as an inhibitor of PDGF receptor tyrosine kinases and is proposed for the treatment of angiotensin II-induced diseases. [, ]

Properties

Product Name

N-cyclopropyl-2-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide

IUPAC Name

N-cyclopropyl-2-methyl-3-[(4-methylphenyl)sulfonylamino]benzamide

Molecular Formula

C18H20N2O3S

Molecular Weight

344.4 g/mol

InChI

InChI=1S/C18H20N2O3S/c1-12-6-10-15(11-7-12)24(22,23)20-17-5-3-4-16(13(17)2)18(21)19-14-8-9-14/h3-7,10-11,14,20H,8-9H2,1-2H3,(H,19,21)

InChI Key

NORKWXBMVMUOFX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2C)C(=O)NC3CC3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2C)C(=O)NC3CC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.